molecular formula C6H3N3O3S B1366994 6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one CAS No. 56844-41-8

6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one

Cat. No. B1366994
CAS RN: 56844-41-8
M. Wt: 197.17 g/mol
InChI Key: JKIINYBBWNXMCW-UHFFFAOYSA-N
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Description

6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one is a type of thienopyrimidine . Thienopyrimidines are known for their various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer .


Synthesis Analysis

Thienopyrimidines can be synthesized from 2-amino-3-carboethoxythiophene . A series of 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones were prepared as potentially pleiotropic anticancer drugs . The synthesis involves variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno[2,3-d]pyrimidine fragment, enlarged by additional rings of different size and substitution .


Molecular Structure Analysis

The molecular structure of 6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one is characterized by a thieno[2,3-d]pyrimidine fragment . The structure can be enlarged by additional rings of different size and substitution .


Chemical Reactions Analysis

The uncatalyzed, thermal N-inversion reactions were studied of pyrimidin-4(3H)-imine . A series of efficacious and novel strategies for the synthesis of thienopyrimidines starting from 2-amino-3-carboethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene has been developed .

Scientific Research Applications

Summary of the Application

The compound is used in the design and synthesis of new thieno[2,3-d]pyrimidine-derived compounds with potential anticancer activities .

Methods of Application or Experimental Procedures

The thieno[2,3-d]pyrimidine derivatives were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells .

Results or Outcomes

Compound 18 exhibited the strongest anti-VEGFR-2 potential with an IC50 value of 0.084 μM. It displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines, with IC50 values of 10.17 μM and 24.47 μM, respectively .

2. Mycobacterium Tuberculosis bd Oxidase Inhibitors

Summary of the Application

Thieno[3,2-d]pyrimidin-4-amines, including “6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one”, are reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Methods of Application or Experimental Procedures

The compounds were tested in three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv and Mycobacterium tuberculosis clinical isolate N0145 in an established ATP depletion assay .

Results or Outcomes

N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) was the most active compound with ATP IC50 values from 6 to 18 μM against all strains in the presence of Q203 .

3. Antitubercular Agents

Summary of the Application

A number of thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents .

Methods of Application or Experimental Procedures

The compounds were tested against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Results or Outcomes

Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM). The thienopyrimidinones as a class have potential to be developed as antitubercular agents .

4. Mycobacterium Tuberculosis bd Oxidase Inhibitors

Summary of the Application

Thieno[3,2-d]pyrimidin-4-amines, including “6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one”, are reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Methods of Application or Experimental Procedures

The compounds were tested in three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv and Mycobacterium tuberculosis clinical isolate N0145 in an established ATP depletion assay .

Results or Outcomes

N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) was the most active compound with ATP IC50 values from 6 to 18 μM against all strains in the presence of Q203 .

5. Potential Antitubercular Agents

Summary of the Application

A number of thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents .

Methods of Application or Experimental Procedures

The compounds were tested against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Results or Outcomes

Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) and the thienopyrimidinones as a class have potential to be developed as antitubercular agents .

properties

IUPAC Name

6-nitro-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O3S/c10-5-3-1-4(9(11)12)13-6(3)8-2-7-5/h1-2H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIINYBBWNXMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480928
Record name 6-NITROTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one

CAS RN

56844-41-8
Record name 6-NITROTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitro-3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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